molecular formula C18H18Br2 B3195136 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene CAS No. 886363-70-8

2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene

Cat. No.: B3195136
CAS No.: 886363-70-8
M. Wt: 394.1 g/mol
InChI Key: OJHAVXGWWRAIRL-UHFFFAOYSA-N
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Description

2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene is an organic compound with the molecular formula C18H18Br2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and contains two bromine atoms substituted at the 2 and 6 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene typically involves the bromination of 9,9,10,10-tetramethyl-9,10-dihydro-anthracene. The reaction is carried out using bromine (Br2) as the brominating agent in the presence of a suitable solvent, such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction conditions often include refluxing the mixture to ensure complete bromination at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and bromine concentration, to achieve high yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding anthraquinone derivatives.

    Reduction Reactions: The bromine atoms can be reduced to form the parent hydrocarbon.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products

    Substitution: Formation of various substituted anthracene derivatives.

    Oxidation: Formation of anthraquinone derivatives.

    Reduction: Formation of 9,9,10,10-tetramethyl-9,10-dihydro-anthracene.

Scientific Research Applications

2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of other complex organic molecules and as a reagent in organic synthesis.

    Biology: Potential use in studying the interactions of polycyclic aromatic hydrocarbons with biological systems.

    Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism by which 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene exerts its effects depends on the specific application. In organic synthesis, the bromine atoms act as reactive sites for further chemical modifications. In biological systems, the compound’s interactions with cellular components and enzymes can lead to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research.

Comparison with Similar Compounds

2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene can be compared with other similar compounds, such as:

    9,10-Dibromoanthracene: Similar in structure but lacks the tetramethyl groups, leading to different reactivity and applications.

    9,10-Dimethylanthracene: Contains methyl groups but no bromine atoms, resulting in different chemical properties.

    9,10-Diphenylanthracene: Contains phenyl groups instead of bromine, used in different applications such as organic electronics.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

2,6-dibromo-9,9,10,10-tetramethylanthracene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18Br2/c1-17(2)13-7-5-12(20)10-16(13)18(3,4)14-8-6-11(19)9-15(14)17/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHAVXGWWRAIRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C(C3=C1C=C(C=C3)Br)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10661505
Record name 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

394.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

886363-70-8
Record name 2,6-Dibromo-9,10-dihydro-9,9,10,10-tetramethylanthracene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=886363-70-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydroanthracene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10661505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene
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2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene
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Reactant of Route 6
2,6-Dibromo-9,9,10,10-tetramethyl-9,10-dihydro-anthracene

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